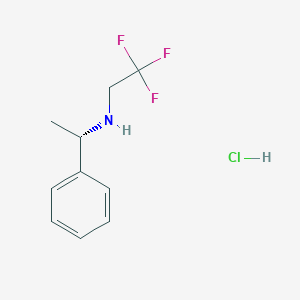
N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、ピラゾール誘導体のクラスに属する化学化合物です。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環状複素環式化合物です。この特定の化合物は、ピラゾール環に結合したメトキシベンジル基、メチル基、およびイソプロピル基の存在を特徴としています。
準備方法
合成ルートと反応条件
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルの酸性または塩基性条件下での縮合により合成できます。
メトキシベンジル基の導入: メトキシベンジル基は、2-メトキシベンジルクロリドとピラゾール誘導体を使用して、求核置換反応を介して導入できます。
アルキル化: メチル基とイソプロピル基は、適切なハロアルカンを使用して、塩基の存在下でアルキル化反応を介して導入できます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を向上させるために反応条件を最適化することを含む場合があります。これには、連続フローリアクターの使用、高度な精製技術、および反応効率を向上させるための適切な触媒の選択が含まれる可能性があります。
化学反応の分析
反応の種類
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化物を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を生成できます。
置換: この化合物は、求核置換反応に関与し、メトキシベンジル基を他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下での2-メトキシベンジルクロリド。
生成される主要な生成物
酸化: 対応する酸化物またはケトンの形成。
還元: 還元されたアミンまたはアルコールの形成。
置換: 置換されたピラゾール誘導体の形成。
科学研究への応用
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、さまざまな科学研究への応用に検討されています。
医薬品化学: この化合物は、特定の酵素や受容体を標的とする新薬の開発におけるファーマコフォアとして可能性を秘めています。
生物学: ピラゾール誘導体を用いた生体経路や相互作用を研究するためのプローブとして使用できます。
材料科学: この化合物は、特定の電子特性または光学特性を持つ先端材料の合成に利用できます。
工業: 農薬、染料、その他の特殊化学品の製造に用途が見いだされる可能性があります。
科学的研究の応用
N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industry: It may find applications in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。メトキシベンジル基は、標的部位への結合親和性を高める可能性があり、ピラゾール環は水素結合やπ-π相互作用に関与できます。この化合物の効果は、シグナル伝達経路と生化学的プロセスの調節を介して媒介されます。
類似化合物の比較
類似化合物
N-(2-メトキシベンジル)-1H-ピラゾール-4-アミン: メチル基とイソプロピル基がありません。
3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミン: メトキシベンジル基がありません。
N-(2-メトキシベンジル)-3-メチル-1H-ピラゾール-4-アミン: イソプロピル基がありません。
ユニークさ
N-(2-メトキシベンジル)-3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、特定の化学的および生物学的特性を付与する置換基の組み合わせによりユニークです。メトキシベンジル基の存在は、その親油性を高め、膜透過の可能性を高め、メチル基とイソプロピル基は、その立体特性と電子特性に貢献します。
類似化合物との比較
Similar Compounds
N-(2-methoxybenzyl)-1H-pyrazol-4-amine: Lacks the methyl and isopropyl groups.
3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the methoxybenzyl group.
N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group.
Uniqueness
N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential for membrane permeability, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-14(12(3)17-18)16-9-13-7-5-6-8-15(13)19-4/h5-8,10-11,16H,9H2,1-4H3 |
InChIキー |
XZUQTICEKXVTKH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739942.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739959.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739963.png)

![Ethyl 2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B11739969.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739989.png)
amine](/img/structure/B11739992.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11740014.png)
![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740017.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
